

An In-depth Technical Guide to the Stability and Reactivity of 3-Hydroxycyclohexanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Hydroxycyclohexanone

Cat. No.: B1200884

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxycyclohexanone (CAS No. 823-19-8) is a bifunctional organic molecule possessing both a hydroxyl and a ketone group within a six-membered aliphatic ring.^[1] This unique β -hydroxy ketone structure imparts a versatile reactivity profile, making it a valuable intermediate in a multitude of synthetic applications.^{[1][2]} It serves as a key building block in the synthesis of more complex organic molecules, including pharmaceuticals and fine chemicals.^[3] Notably, its derivatives have been explored for potential therapeutic properties, such as anti-inflammatory effects.^[3] **3-Hydroxycyclohexanone** is also a known intermediate in the anaerobic microbial degradation of cyclohexanol, highlighting its relevance in environmental and biological systems.^{[2][4]} This guide provides a comprehensive overview of its stability and chemical reactivity, supported by experimental protocols and data to aid researchers in its effective application.

Physical and Chemical Properties

3-Hydroxycyclohexanone is typically a colorless to pale yellow liquid or solid, contingent on purity and temperature.^[1] The presence of both a hydrogen bond donor (hydroxyl group) and acceptor (carbonyl group) enhances its solubility in polar organic solvents.^[1]

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₁₀ O ₂	[2][5]
Molecular Weight	114.14 g/mol	[2][5]
Appearance	Colorless to pale yellow liquid or solid	[1]
Boiling Point	95 °C (at 1 Torr)	[6]
Storage Temperature	2-8 °C, Sealed in dry conditions	[7]
pKa	14.34 ± 0.20 (Predicted)	[6]
LogP	-0.810 (Estimated)	[6]
CAS Number	823-19-8	[2][5]

Stability and Storage

General Stability and Recommended Storage

While specific kinetic data from forced degradation studies are not readily available in the public literature, the stability of **3-hydroxycyclohexanone** is intrinsically linked to its functional groups. As a β-hydroxy ketone, it is susceptible to degradation through several pathways. To maintain its integrity, it is recommended to store the compound under refrigerated (2-8 °C), dry, and inert conditions.[7]

Potential Degradation Pathways

Forced degradation studies, which involve subjecting a compound to more severe conditions than accelerated stability testing (e.g., high heat, humidity, light, and a range of pH), are standard practice in drug development to elucidate potential degradation pathways.[8][9] For **3-hydroxycyclohexanone**, the primary anticipated degradation routes include:

- Dehydration: Acid- or base-catalyzed elimination of the hydroxyl group is a significant degradation pathway. The dehydration of **3-hydroxycyclohexanone** is particularly facile, leading to the formation of the conjugated enone, 2-cyclohexen-1-one.[10] This reaction is often driven by the thermodynamic stability of the resulting α,β-unsaturated system.

- Oxidation: The secondary alcohol group is susceptible to oxidation, which would yield cyclohexane-1,3-dione.[2] This can be initiated by atmospheric oxygen, especially in the presence of light or metal catalysts, or by incompatible oxidizing agents.
- Keto-Enol Tautomerism: Like other ketones with α -hydrogens, **3-hydroxycyclohexanone** exists in equilibrium with its enol tautomers. This equilibrium, though typically favoring the keto form, can be catalyzed by acids or bases and may lead to subsequent reactions such as condensation or rearrangement.
- Aldol Reactions: Under basic conditions, the enolate of **3-hydroxycyclohexanone** can act as a nucleophile, potentially leading to self-condensation products or reactions with other carbonyl-containing impurities.[3]

Reactivity Profile

The dual functionality of **3-hydroxycyclohexanone** dictates its chemical behavior, allowing for selective transformations of either the hydroxyl or the ketone group.

Key Chemical Reactions

The principal reactions of **3-hydroxycyclohexanone** are summarized below:

Reaction Type	Reagents	Product(s)	Reference(s)
Oxidation	Potassium permanganate (KMnO ₄), Chromium trioxide (CrO ₃), Dehydrogenase enzymes	Cyclohexane-1,3-dione	[2]
Reduction	Sodium borohydride (NaBH ₄), Lithium aluminum hydride (LiAlH ₄)	cis- and trans-Cyclohexane-1,3-diol	[11]
Dehydration	Acid catalysts (e.g., H ₂ SO ₄ , H ₃ PO ₄), Heat	2-Cyclohexen-1-one	[10]
Substitution	Thionyl chloride (SOCl ₂), Phosphorus tribromide (PBr ₃)	3-Halocyclohexanone derivatives	[2]

Oxidation

The secondary alcohol in **3-hydroxycyclohexanone** can be readily oxidized to a ketone, yielding cyclohexane-1,3-dione.[2] This transformation is fundamental in both chemical synthesis and biological systems.[2] In laboratory settings, strong oxidizing agents like chromium- or manganese-based reagents are effective.[2] Biologically, specific **3-hydroxycyclohexanone** dehydrogenase enzymes catalyze this oxidation as part of metabolic pathways.[2][4]

Reduction

The carbonyl group is susceptible to reduction by hydride-based reducing agents. Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) will reduce the ketone to a secondary alcohol, resulting in cyclohexane-1,3-diol.[11] The stereochemical outcome (formation of cis or trans diols) depends on the reagent and reaction conditions.

Dehydration

The elimination of water from **3-hydroxycyclohexanone** to form 2-cyclohexen-1-one is a common acid-catalyzed reaction.[10] The rate of dehydration for hydroxycyclohexanones follows the order: 3-hydroxy > 4-hydroxy > 2-hydroxy, which is attributed to the stability of the resulting conjugated enone product.[10]

Biological Reactivity: Anaerobic Degradation

3-Hydroxycyclohexanone is a key intermediate in the anaerobic degradation pathway of cyclohexanol, for instance, by denitrifying bacteria like *Alicyclophilus denitrificans*. [2][4] In this pathway, cyclohexanol is first oxidized to cyclohexanone. Subsequently, a hydratase enzyme facilitates the formation of **3-hydroxycyclohexanone** from 2-cyclohexenone, which is then oxidized by a dehydrogenase to cyclohexane-1,3-dione. [4]



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Anaerobic degradation pathway of cyclohexanol.[4]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and key reactions of **3-hydroxycyclohexanone**.

Synthesis via Electrochemical Reduction of 1,3-Cyclohexanedione

This protocol describes an eco-friendly synthesis method under galvanostatic (constant current) conditions.[12]

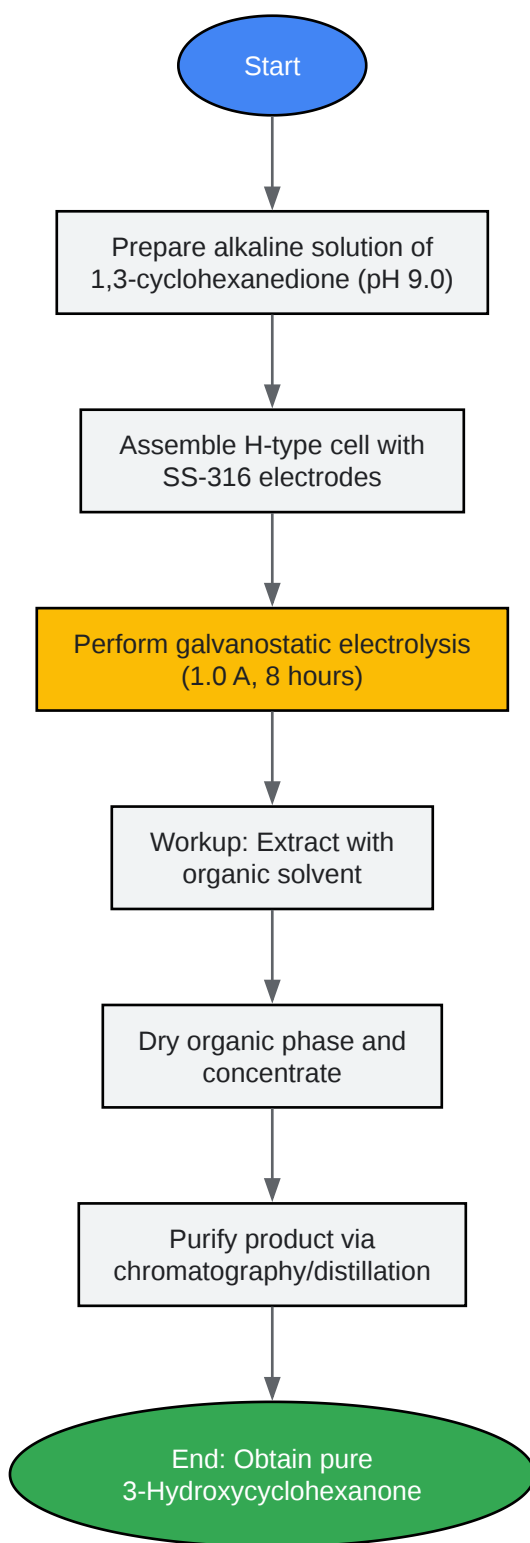
Materials:

- 1,3-Cyclohexanedione
- Sodium hydroxide (NaOH)

- Deionized water
- Stainless Steel (SS-316) electrodes (2 x 3 cm²)
- H-type electrochemical cell
- Galvanostat (Constant current source)
- Magnetic stirrer

Procedure:

- Prepare an alkaline electrolyte solution by dissolving 1,3-cyclohexanedione in an aqueous solution of NaOH (pH adjusted to 9.0).
- Assemble the H-type cell with the stainless steel cathode and anode in their respective compartments, separated by a diaphragm.
- Fill the cell with the electrolyte solution.
- Begin stirring the solution and pass a constant current of 1.0 A through the cell using the galvanostat.
- Continue the electrolysis for 8 hours, maintaining the temperature and pH.
- Upon completion, stop the current and disassemble the cell.
- Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
- Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude **3-hydroxycyclohexanone**.
- Purify the product via column chromatography or distillation as needed.



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Workflow for electrochemical synthesis.[12]

Reduction of 3-Hydroxycyclohexanone to Cyclohexane-1,3-diol

This protocol is a general method for the reduction of a ketone to an alcohol using sodium borohydride.^{[11][13]}

Materials:

- **3-Hydroxycyclohexanone**
- Methanol
- Sodium borohydride (NaBH_4)
- 3 M Sodium hydroxide (NaOH) solution
- Dichloromethane (CH_2Cl_2)
- Anhydrous sodium sulfate (Na_2SO_4)
- Ice bath, separatory funnel, rotary evaporator

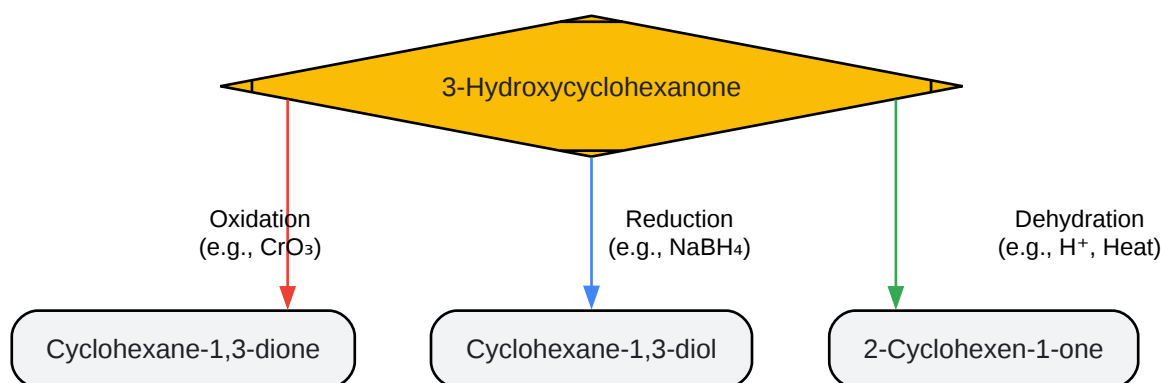
Procedure:

- Dissolve **3-hydroxycyclohexanone** in methanol in a large test tube or Erlenmeyer flask.
- Cool the solution in an ice-water bath.
- Carefully and portion-wise, add sodium borohydride to the cooled, stirred solution. (Note: Vigorous bubbling will occur).
- After the addition is complete and the initial vigorous reaction has subsided, remove the ice bath and stir the mixture at room temperature for 20-30 minutes.
- Decompose the intermediate borate esters by slowly adding 3 M NaOH solution, followed by deionized water.

- Transfer the mixture to a separatory funnel and extract the product into dichloromethane (3 x portions).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude cyclohexane-1,3-diol.
- The product can be purified further by recrystallization or column chromatography.

Core Reactivity Pathways Visualization

The central reactivity of **3-hydroxycyclohexanone** stems from its two functional groups, allowing for distinct transformations.



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Core reactivity pathways of **3-hydroxycyclohexanone**.

Applications

3-Hydroxycyclohexanone's versatile chemical nature makes it a useful component in several fields:

- **Pharmaceutical Industry:** It serves as a precursor for synthesizing derivatives with potential therapeutic activities, such as anti-inflammatory agents.[3]
- **Chemical Synthesis:** It is a critical intermediate for producing other organic compounds, including fine chemicals and flavors.[2][3] A significant industrial application is its role as an

intermediate in the production of resorcinol.[2]

- Research: In biological research, it is used as a substrate to study enzyme-catalyzed reactions, particularly those involving dehydrogenases in metabolic pathways.[3]

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Stability and Reactivity of 3-Hydroxycyclohexanone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1200884#3-hydroxycyclohexanone-stability-and-reactivity-profile]

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